
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
化学反应分析
Types of Reactions
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学研究应用
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C8H13ClN2O2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-8(2,7(11)12)6-10-5-3-4-9-10;/h3-5H,6H2,1-2H3,(H,11,12);1H |
InChI 键 |
SEQARGLPGMCUFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C=CC=N1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
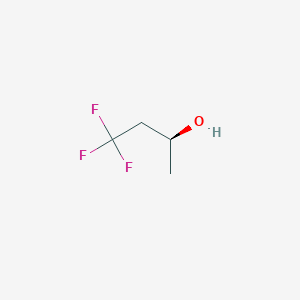
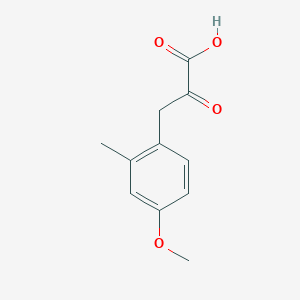
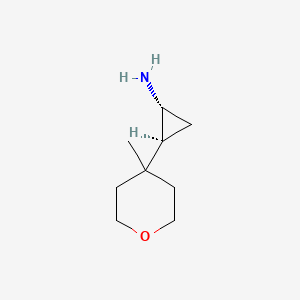
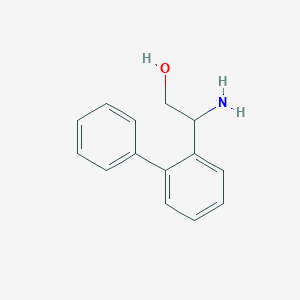
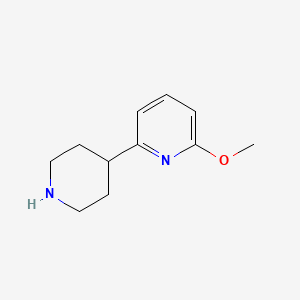
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
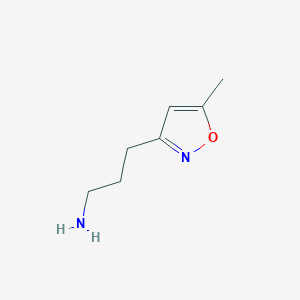


![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
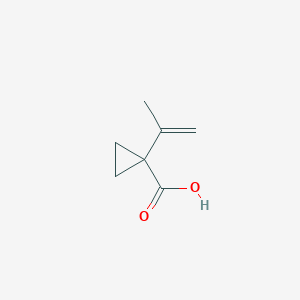
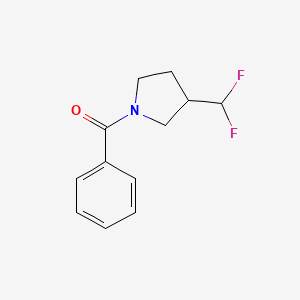
![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
